Methyl N-Succinimidyl Adipate
Overview
Description
Methyl N-Succinimidyl Adipate is a chemical compound with the molecular formula C₁₁H₁₅NO₆ and a molecular weight of 257.24 g/mol . It is a biochemical reagent commonly used in organic synthesis and as a crosslinking agent in various scientific research applications . The compound is characterized by its ability to react with amino groups, making it useful in the modification of proteins and other biomolecules .
Mechanism of Action
Target of Action
Methyl N-Succinimidyl Adipate (MSA) is a masked, amino reactive, heterobifunctional crosslinking reagent . It primarily targets amino groups in proteins and other organic molecules, acting as a bridge to connect two separate molecules through a stable covalent bond .
Mode of Action
MSA interacts with its targets through a two-step process. First, the succinimidyl ester group in MSA reacts with an amino group in the target molecule, forming a stable amide bond and releasing a molecule of succinimide. This reaction “unmasks” the adipate group in MSA, allowing it to react with a second amino group in another molecule . This results in the formation of a stable crosslink between the two molecules .
Biochemical Pathways
The exact biochemical pathways affected by MSA depend on the specific molecules it crosslinks. In general, crosslinking can alter the structure and function of proteins, potentially affecting any biochemical pathways in which these proteins are involved. More specific information would require knowledge of the particular proteins or molecules being crosslinked .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it affects .
Result of Action
The molecular and cellular effects of MSA’s action depend on the specific molecules it crosslinks. By forming stable covalent bonds between two separate molecules, MSA can alter the structure and function of these molecules. This can lead to changes in cellular processes, potentially resulting in altered cell behavior or phenotype .
Action Environment
The action, efficacy, and stability of MSA can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of MSA, with a near-neutral pH generally being optimal for its crosslinking activity . Additionally, temperature can influence the rate of the crosslinking reaction, with higher temperatures generally increasing the reaction rate . MSA should be stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Methyl N-Succinimidyl Adipate plays a significant role in biochemical reactions. It is a heterobifunctional crosslinking reagent, which means it can form links between two different biomolecules
Molecular Mechanism
As a heterobifunctional crosslinking reagent, it likely exerts its effects at the molecular level through binding interactions with biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-Succinimidyl Adipate can be synthesized through two primary methods :
Method 1: Dissolving sodium methanesulfonate in nitric acid and catalyzing the reaction with potassium cyanide.
Method 2: Condensing methyl methanesulfonate with methyl acrylate.
Industrial Production Methods: The industrial production of this compound typically involves the second method due to its higher yield and efficiency . The reaction is carried out under controlled conditions to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl N-Succinimidyl Adipate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amino groups to form stable amide bonds.
Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield succinimide and adipic acid derivatives.
Common Reagents and Conditions:
Amino Groups: Reacts with primary amines under mild conditions to form amide bonds.
Hydrolysis Conditions: Acidic or basic environments facilitate the hydrolysis of the compound.
Major Products Formed:
Amide Bonds: Formed when reacting with amino groups.
Succinimide and Adipic Acid Derivatives: Formed during hydrolysis.
Scientific Research Applications
Comparison with Similar Compounds
N-Succinimidyl 3-(2-pyridyldithio)propionate: Another crosslinking reagent with similar reactivity towards amino groups.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate: Used for similar applications in protein modification and bioconjugation.
Uniqueness: Methyl N-Succinimidyl Adipate is unique due to its specific reactivity and stability, making it particularly suitable for applications requiring strong and stable amide bonds . Its ability to form these bonds under mild conditions sets it apart from other crosslinking reagents .
Properties
IUPAC Name |
6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDXDBSWYJDHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403493 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118380-06-6 | |
Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.